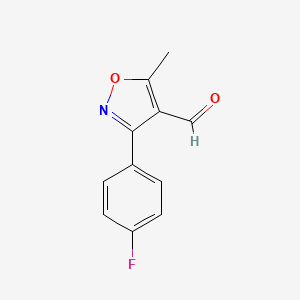![molecular formula C9H12N2O2 B1340315 3-[(Pyridin-3-ylmethyl)amino]propanoic acid CAS No. 99362-31-9](/img/structure/B1340315.png)
3-[(Pyridin-3-ylmethyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Synthesis of β-hydroxy-α-amino Acids
The enzymatic synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of pharmaceuticals, has been demonstrated using recombinant d-threonine aldolase enzymes. These enzymes catalyze the aldol addition of glycine to pyridine carboxaldehyde, producing β-hydroxy-α-amino acids with high diastereo- and enantioselectivity, facilitating easy isolation and high yields for pharmaceutical applications (Goldberg et al., 2015).
Coordination Chemistry and Metal Complex Formation
Research into the coordination chemistry of unsymmetrical tripodal amines, including derivatives of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, highlights their application in forming Cu(II) complexes. These complexes are significant for understanding the effects of arm length and inter- and intramolecular interactions on the formation and stability of metal complexes, which has implications for the design of new catalysts and materials (Keypour et al., 2015).
Applications in Organosilicon Polymer Synthesis
The synthesis of organosilicon polymers utilizing derivatives of this compound demonstrates its role in creating advanced materials. These materials have applications in capturing and extracting precious metals from solutions, showcasing the chemical’s potential in enhancing the efficiency of resource recovery and recycling processes (Belousova et al., 2001).
Development of Anticancer Agents
Research into the manipulation of 3-(Pyridin-3-yl)propanoic acid ligands coordinated to platinum(II) has led to the synthesis of compounds with potential as thermoactivated anticancer agents. These compounds are studied for their stability, reactivity with biological molecules, and antiproliferative activity, highlighting the role of this chemical in developing novel cancer therapies (Cabrera et al., 2019).
Synthesis of Schiff Base Complexes
The chemical’s derivatives have been utilized in the synthesis of Schiff base complexes with Zn(II) ions, leading to compounds with characterized crystal structures. This research contributes to the field of coordination chemistry and materials science, offering insights into the structural aspects of metal-ligand interactions (Rezaeivala, 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-[(Pyridin-3-ylmethyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions can affect the structural and functional properties of the biomolecules involved, leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance fluorescence in sol-gels through chelation of rare-earth ions such as europium and terbium . This indicates its potential role in cellular imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form coordination complexes with metals suggests that it may influence enzymatic activity by altering the metal ion availability or by directly interacting with the enzyme’s active site . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to oxidative stress or disruption of normal cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in coordination polymers suggests that it may participate in metal ion transport and homeostasis . Additionally, its interactions with enzymes involved in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMEGKRKNQPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588126 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-31-9 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
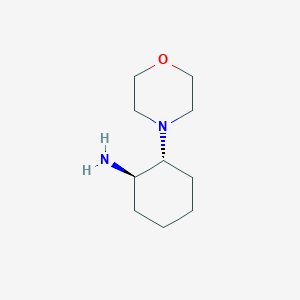



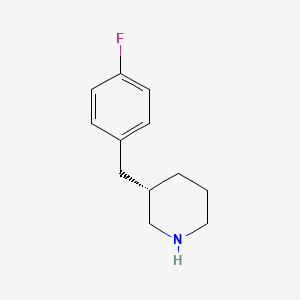


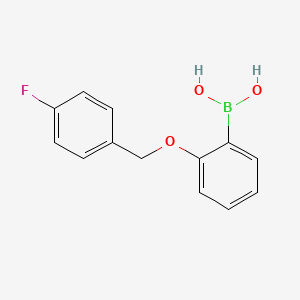
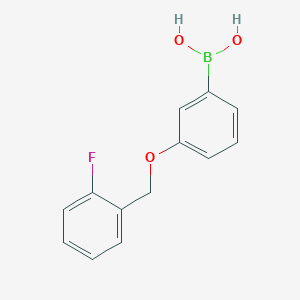

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

